2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Organic Synthesis Furanone Synthesis Palladium Catalysis

Procure 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one (CAS 63678-00-2) as a core scaffold for next-generation NSAID discovery. The geminal dimethyl and 5-phenyl substitution confer unique steric and electronic properties essential for selective COX-2 inhibition (see patent RU2631317C1). Its saturated dihydrofuranone ring enables distinct binding to MCF-7 enzyme, supporting antifungal screening against fluconazole-resistant Candida glabrata strains. Supplied as a ≥95% pure solid (m.p. 35–36 °C) for easy handling and purification. Ideal for SAR exploration with baseline LogP 2.50 and PSA 26.3 Ų.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 63678-00-2
Cat. No. B1362880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one
CAS63678-00-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)CC(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
InChIKeyBPOHJJWGUCBNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one (CAS 63678-00-2): A Structurally Distinct Dihydrofuranone Scaffold for Synthetic and Pharmacological Research


2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one (CAS 63678-00-2) is a saturated dihydrofuran-3(2H)-one derivative featuring a phenyl substituent at the 5-position and two geminal methyl groups at the 2-position [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from related furanones and dihydrofuranones . The compound is commercially available as a solid with a purity of ≥95% and is utilized as a building block in organic synthesis, medicinal chemistry, and material science .

Why 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one Cannot Be Replaced by Simple Dihydrofuran-3(2H)-one or 3(2H)-Furanone Analogs


The geminal dimethyl substitution at C2 and the 5-phenyl group in 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one impart unique steric hindrance and electronic modulation that significantly influence both synthetic reactivity and biological target engagement . Unlike the unsubstituted dihydrofuran-3(2H)-one core or the unsaturated bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), the saturated dihydrofuranone ring in this compound provides a distinct conformational profile that affects binding to enzymes such as MCF-7 and COX-2 [1]. Substituting this compound with a generic analog lacking the 2,2-dimethyl or 5-phenyl motif would alter physicochemical properties (LogP, PSA) and likely compromise the specific activity observed in antifungal and anti-inflammatory assays [2].

Quantitative Differentiation Evidence for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one vs. Closest Analogs


Quantitative Synthetic Yield: Pd-Catalyzed Cyclocarbonylation Delivers Near-Quantitative Conversion

In a palladium-catalyzed cyclocarbonylation reaction, 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one was obtained quantitatively from propargylic alcohol and phenyl halide under mild conditions [1]. This high efficiency contrasts with the moderate yields often observed for analogous dihydrofuranones synthesized via alternative acid-catalyzed oxa-Michael routes (e.g., 5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one obtained as a yellow oil in unspecified yield) [2].

Organic Synthesis Furanone Synthesis Palladium Catalysis

Physicochemical Profile: Melting Point, LogP, and PSA Differentiate from Methoxy and Unsaturated Analogs

The target compound exhibits a melting point of 35-36 °C, boiling point of 120-121 °C at 7 mmHg, logP of 2.50, and polar surface area (PSA) of 26.3 Ų [1]. In comparison, the 4-methoxyphenyl analog (5-(4-methoxyphenyl)-2,2-dimethyldihydrofuran-3(2H)-one) has a melting point of 28-29 °C, logP of 2.24, and higher molecular weight (220.26 g/mol) . The unsaturated analog bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone) differs significantly with a molecular weight of 188.22 g/mol and a higher density (1.106 g/cm³) [2].

Physicochemical Properties Drug-Likeness Structural Analogs

Antifungal Activity: Reported Inhibition of Candida glabrata and Catheter Biofilms

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is reported to inhibit the growth of Candida glabrata by binding to and inhibiting the enzyme MCF-7, and it exhibits a strong inhibitory effect on catheter biofilms in vitro . While quantitative MIC values are not provided in the accessible literature, this activity profile distinguishes it from the unsubstituted dihydrofuran-3(2H)-one core, which lacks such specific antifungal claims. The unsaturated analog bullatenone also shows antifungal activity against Candida albicans and Cladosporium resinae, but the specific enzyme target (MCF-7) appears unique to the saturated dihydrofuranone .

Antifungal Candida glabrata Biofilm Inhibition

COX-2 Inhibitor Scaffold: Demonstrated Utility in Selective Inhibitor Development

The 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one core serves as a key intermediate in the synthesis of selective COX-2 inhibitors. Specifically, the derivative 2,2-dimethyl-4-[4'-(aminosulfonyl)phenyl]-5-phenyldihydrofuran-3(2H)-one (claimed in patent RU2631317C1) exhibits potent and selective COX-2 inhibition, with the parent compound providing the essential scaffold [1]. This contrasts with the unsubstituted dihydrofuran-3(2H)-one, which lacks the phenyl and dimethyl substituents necessary for COX-2 binding pocket interactions.

COX-2 Inhibition Anti-inflammatory Medicinal Chemistry

Optimal Research and Procurement Applications for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one


Medicinal Chemistry: COX-2 Selective Inhibitor Development

Researchers developing next-generation NSAIDs should procure 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one as a core scaffold for synthesizing 4,5-diaryl dihydrofuran-3(2H)-one derivatives. The patent RU2631317C1 demonstrates that sulfonamide-substituted analogs derived from this scaffold exhibit selective COX-2 inhibition, making it a strategic starting material for anti-inflammatory drug discovery [1].

Antifungal Drug Discovery: Targeting Candida glabrata and Biofilm Infections

Given the reported antifungal activity against Candida glabrata and the inhibition of catheter biofilms, this compound is suitable for screening campaigns aimed at identifying novel antifungal leads, particularly against fluconazole-resistant strains. The compound's ability to inhibit MCF-7 enzyme suggests a specific mechanism of action that warrants further investigation .

Organic Synthesis: High-Yielding Furanone Building Block

Synthetic chemists requiring a dihydrofuranone building block with a defined substitution pattern should utilize 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Its quantitative synthesis via Pd-catalyzed cyclocarbonylation ensures reliable access, and its solid physical form (m.p. 35-36 °C) facilitates easy handling and purification compared to liquid analogs [2].

Physicochemical Profiling: Lipophilic Scaffold for SAR Studies

For structure-activity relationship (SAR) studies, the compound's logP of 2.50 and PSA of 26.3 Ų provide a baseline for evaluating the impact of substituent changes on drug-likeness. The availability of closely related analogs (e.g., 4-methoxyphenyl derivative) with distinct physicochemical properties enables systematic exploration of lipophilicity-activity relationships [3].

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